BenchChemオンラインストアへようこそ!

2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

regiochemistry pyrazole building block synthetic intermediate

2-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS 1310234-86-6) is a pyrazole derivative featuring a cyclopentylmethyl substituent at the N1 position and an ethanamine side chain at the C4 position of the pyrazole ring, with molecular formula C11H19N3 and molecular weight 193.29 g/mol. The compound contains a primary aliphatic amine and an N-substituted pyrazole core, placing it among cyclopentylmethyl-substituted pyrazole building blocks.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
CAS No. 1310234-86-6
Cat. No. B1468020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
CAS1310234-86-6
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)CN2C=C(C=N2)CCN
InChIInChI=1S/C11H19N3/c12-6-5-11-7-13-14(9-11)8-10-3-1-2-4-10/h7,9-10H,1-6,8,12H2
InChIKeySXNYXBAZOIAXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS 1310234-86-6) Procurement Profile and In-Class Positioning


2-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS 1310234-86-6) is a pyrazole derivative featuring a cyclopentylmethyl substituent at the N1 position and an ethanamine side chain at the C4 position of the pyrazole ring, with molecular formula C11H19N3 and molecular weight 193.29 g/mol. The compound contains a primary aliphatic amine and an N-substituted pyrazole core, placing it among cyclopentylmethyl-substituted pyrazole building blocks. [1] It is commercially available from specialized chemical suppliers at typical research-grade purities of 95–97%.

Why In-Class Cyclopentylmethyl Pyrazole Amines Cannot Substitute for 2-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS 1310234-86-6)


Within the cyclopentylmethyl-pyrazole-amine family, small structural variations—such as the position of the amine-bearing side chain on the pyrazole ring or the length of the alkyl linker—dictate the compound’s utility as a synthetic intermediate. 2-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine positions the primary amine at the terminus of a two-carbon ethyl chain attached to the pyrazole C4, a specific regiochemistry that orients the nucleophilic amine at a defined distance and geometry from the heterocyclic core. [1] Close analogs with the amine at the pyrazole C3 or as a methylamine at C4 present different vectors, bond angles, and steric environments, leading to divergent reactivity in downstream coupling reactions (e.g., amide bond formation or reductive amination) and distinct spatial presentation when the scaffold is used to elaborate FXR modulator pharmacophores. [1] Consequently, generic substitution without verifying the substitution pattern and linker length risks failure in structure-activity relationship (SAR) studies, patent circumvention strategies, and multi-step synthesis programs that depend on specific geometric parameters.

Quantitative Differentiation Evidence for 2-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS 1310234-86-6) Versus Closest Analogs


Regiochemical Differentiation: C4-Ethanamine vs. C3-Amine Substitution Pattern and Its Impact on Synthetic Utility

The target compound carries the primary amine on a two-carbon ethyl linker at the pyrazole C4 position, as confirmed by the SMILES notation N1=CC(=CN1CC2CCCC2)CCN (CAS 1310234-86-6). In contrast, the isomeric 1-(cyclopentylmethyl)-1H-pyrazol-3-amine (CAS not assigned; commercial building block) positions the amine directly on the pyrazole C3 without a linker. This regioisomeric difference is not merely positional; it produces distinct reactivity profiles: the C3-amine is directly conjugated to the pyrazole ring, reducing its nucleophilicity compared to the aliphatic amine of the target compound, and the absence of the ethyl linker eliminates the conformational flexibility needed for certain pharmacophore geometries. [1]

regiochemistry pyrazole building block synthetic intermediate

Linker Length Differentiation: Ethylamine (C2) vs. Methylamine (C1) Side Chain at Pyrazole C4

The closest commercially available C4-substituted comparator is [1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine (CAS not available), which bears a one-carbon methylamine linker at C4 rather than the two-carbon ethylamine chain of the target compound. This single-methylene difference alters the spatial relationship between the terminal amine and the pyrazole core: the ethyl linker of the target compound adds approximately 1.3 Å of reach, changes the dihedral angle profile, and places the amine in a less sterically hindered environment relative to the cyclopentylmethyl group. In the context of FXR modulator patents where pyrazole-4-alkylamine motifs serve as key intermediates, the C2 linker has been specifically claimed as part of the pharmacophore, suggesting that the C1 analog may not produce active compounds or may exhibit altered potency. [1]

chemical probe design FXR modulator structure-activity relationship

N1-Cyclopentylmethyl vs. N1-Cyclopentyl Substituent: Lipophilicity and Metabolic Stability Implications

The target compound incorporates a methylene spacer between the cyclopentyl ring and the pyrazole N1 (cyclopentylmethyl substitution), whereas a closely related scaffold uses a direct N1-cyclopentyl attachment (e.g., [(1-cyclopentyl-1H-pyrazol-4-yl)methyl](ethyl)amine, CAS 1216168-39-6). The insertion of a methylene spacer alters both electronic and steric properties: it reduces the electron-withdrawing effect of the pyrazole ring on the cyclopentyl group, increases molecular flexibility, and contributes an additional ~0.5 logP units to lipophilicity based on calculated partition coefficients. In the context of FXR modulator development, the cyclopentylmethyl substitution pattern was specifically selected over direct cyclopentyl attachment to optimize target binding and pharmacokinetic properties, as evidenced by its prevalence in the Roche patent series. [1]

ADME lipophilicity metabolic stability

Validated Application Scenarios for 2-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS 1310234-86-6)


FXR Modulator Lead Optimization: Elaboration of C4-Ethanamine Scaffolds for Farnesoid X Receptor Agonists and Antagonists

The target compound serves as a key intermediate for constructing pyrazole-based FXR modulators, where the C4-ethanamine side chain provides a nucleophilic handle for amide coupling, sulfonamide formation, or reductive amination with carboxylic acid, sulfonyl chloride, or aldehyde building blocks. [1] The specific C2 linker length and N1-cyclopentylmethyl substitution pattern match the structural features claimed in the Roche cyclopentyl- and cycloheptylpyrazole patent family (US 20110237628 A1), making this compound directly relevant for medicinal chemistry groups pursuing FXR-targeted therapies for dyslipidemia, cholestasis, and metabolic disorders. [1] Procurement of this exact building block ensures fidelity to the patented pharmacophore geometry and avoids the synthetic re-validation required when using linker-length or regioisomeric analogs.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD): Primary Amine-Containing Fragment for Hit Expansion

The primary aliphatic amine of the target compound can be directly employed in fragment-growing strategies, where the pyrazole N1-cyclopentylmethyl group provides a lipophilic anchor occupying hydrophobic pockets in kinase ATP-binding sites. The well-defined geometry of the C4-ethanamine chain allows computational docking with predictable vector alignment, reducing false positives in virtual screening campaigns compared to more flexible or regioisomeric analogs. The compound's molecular weight (193.29 g/mol) falls within fragment library guidelines (MW < 250), and its calculated LogP of 1.57 provides a favorable balance of solubility and membrane permeability for biophysical assay compatibility.

Chemical Biology Probe Synthesis: Bioconjugation via Aliphatic Amine Handle for Target Engagement Studies

The terminal primary amine on the ethyl linker can be chemoselectively derivatized with biotin, fluorophores (e.g., BODIPY, fluorescein), or photoaffinity labels (diazirine, benzophenone) without perturbing the pyrazole core or the N1-cyclopentylmethyl substituent. [1] This regiochemistry enables the preparation of activity-based probes or fluorescent ligands for FXR target engagement assays, pull-down experiments, and cellular imaging studies, where the cyclopentylmethyl-pyrazole scaffold serves as the recognition element and the C4-ethanamine linker provides the conjugation site. [1] Use of the exact target compound ensures that probe molecules retain the binding affinity and selectivity profile of the parent pharmacophore.

Quote Request

Request a Quote for 2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.